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molecular formula C10H12N2O5 B8581578 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid

Cat. No. B8581578
M. Wt: 240.21 g/mol
InChI Key: IDKSRZIGMRTFMJ-UHFFFAOYSA-N
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Patent
US07288655B2

Procedure details

2-Methoxypyrimidine-5-carbaldehyde (see J. Heterocycl. Chem. (1991) 28, 1281) (9.00 kg) was reacted with ethylacetoacetate (17.8 kg) in the presence of piperidine (555 g) in propan-2-ol (90 L) at 50° C. for several hours, followed by a hydrolysis with aqueous sodium hydroxide (24.2 kg of 46% NaOH in 30 L of water) at 0° C. Phase separation of the resulting mixture, acidification of the aqueous layer with concentrated hydrochloric acid (23.2 kg) to pH 2-3 and crystallization afforded the title compound (12.7 kg; 85% yield).
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
17.8 kg
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
90 L
Type
reactant
Reaction Step One
Quantity
30 L
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=O)=[CH:5][N:4]=1.C([O:13][C:14](=[O:19])[CH2:15]C(C)=O)C.N1CCCCC1.[OH-:26].[Na+].C[CH:29]([OH:31])[CH3:30]>>[C:29]([CH2:30][CH:9]([C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=1)[CH2:15][C:14]([OH:13])=[O:19])([OH:31])=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
9 kg
Type
reactant
Smiles
COC1=NC=C(C=N1)C=O
Name
Quantity
17.8 kg
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
555 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
90 L
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
30 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Phase separation of the resulting mixture, acidification of the aqueous layer with concentrated hydrochloric acid (23.2 kg)
CUSTOM
Type
CUSTOM
Details
to pH 2-3 and crystallization

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC(CC(=O)O)C=1C=NC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 kg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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